Cvs 738

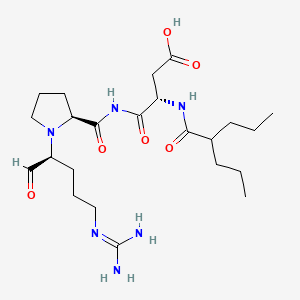

Description

Properties

CAS No. |

151275-15-9 |

|---|---|

Molecular Formula |

C23H40N6O6 |

Molecular Weight |

496.6 g/mol |

IUPAC Name |

(3S)-4-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carbonyl]amino]-4-oxo-3-(2-propylpentanoylamino)butanoic acid |

InChI |

InChI=1S/C23H40N6O6/c1-3-7-15(8-4-2)20(33)27-17(13-19(31)32)21(34)28-22(35)18-10-6-12-29(18)16(14-30)9-5-11-26-23(24)25/h14-18H,3-13H2,1-2H3,(H,27,33)(H,31,32)(H4,24,25,26)(H,28,34,35)/t16-,17-,18-/m0/s1 |

InChI Key |

CRHKGQIDYFCEIW-BZSNNMDCSA-N |

Isomeric SMILES |

CCCC(CCC)C(=O)N[C@@H](CC(=O)O)C(=O)NC(=O)[C@@H]1CCCN1[C@@H](CCCN=C(N)N)C=O |

Canonical SMILES |

CCCC(CCC)C(=O)NC(CC(=O)O)C(=O)NC(=O)C1CCCN1C(CCCN=C(N)N)C=O |

Appearance |

Solid powder |

Other CAS No. |

151275-15-9 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Cvs 738; Cvs-738; Cvs738; |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Composition and Elemental Analysis of Inconel 738

For Researchers, Scientists, and Drug Development Professionals

Inconel 738 is a nickel-based superalloy renowned for its exceptional high-temperature strength, creep resistance, and resistance to hot corrosion, making it a critical material in the aerospace and power generation industries. This technical guide provides a detailed overview of its chemical composition and the methodologies for its elemental analysis.

Chemical Composition of Inconel 738

Inconel 738 is a precipitation-hardenable nickel-based superalloy.[1] Its carefully controlled composition is designed to provide superior mechanical properties at elevated temperatures.[2][3] The alloy is also available in a low-carbon variant, Inconel 738LC, which offers improved weldability. The nominal chemical compositions of both variants are presented below.

Table 1: Nominal Chemical Composition of Inconel 738 and Inconel 738LC (% by weight)

| Element | Inconel 738 | Inconel 738LC |

| Nickel (Ni) | Balance | Balance |

| Chromium (Cr) | 15.70 - 16.30 | 15.70 - 16.30 |

| Cobalt (Co) | 8.00 - 9.00 | 8.00 - 9.00 |

| Molybdenum (Mo) | 1.50 - 2.00 | 1.50 - 2.00 |

| Tungsten (W) | 2.40 - 2.80 | 2.40 - 2.80 |

| Tantalum (Ta) | 1.50 - 2.00 | 1.50 - 2.00 |

| Niobium (Nb) | 0.60 - 1.10 | 0.60 - 1.10 |

| Aluminum (Al) | 3.20 - 3.70 | 3.20 - 3.70 |

| Titanium (Ti) | 3.20 - 3.70 | 3.20 - 3.70 |

| Carbon (C) | 0.15 - 0.20 | 0.09 - 0.13 |

| Boron (B) | 0.005 - 0.015 | 0.005 - 0.015 |

| Zirconium (Zr) | 0.05 - 0.15 | 0.03 - 0.08 |

| Iron (Fe) | 0.50 max | 0.50 max |

| Manganese (Mn) | 0.20 max | 0.20 max |

| Silicon (Si) | 0.30 max | 0.30 max |

| Sulfur (S) | 0.015 max | 0.015 max |

Note: Composition ranges can vary slightly between different specifications and manufacturers.

Role of Key Alloying Elements

The exceptional properties of Inconel 738 are a direct result of its complex multi-element composition. The interplay between these elements is crucial for its performance.

Caption: Relationship between key alloying elements and their contribution to the properties of Inconel 738.

Experimental Protocols for Elemental Analysis

The accurate determination of the chemical composition of Inconel 738 is critical for quality control and to ensure the material meets its performance specifications. Standardized methods are employed for this purpose, with ASTM E1473 being a key reference for the chemical analysis of nickel-cobalt and high-temperature alloys.[2][4]

A general workflow for the elemental analysis of an Inconel 738 sample is outlined below.

Caption: A generalized workflow for the elemental analysis of Inconel 738.

3.1. Spark Optical Emission Spectrometry (Spark-OES)

Spark-OES is a widely used technique for the rapid and accurate determination of the bulk elemental composition of metallic alloys.

-

Principle: A high-voltage spark is applied between the sample surface and an electrode in an argon atmosphere. The spark ablates, atomizes, and excites atoms from the sample, causing them to emit light at characteristic wavelengths for each element. The intensity of the emitted light is proportional to the concentration of the element.

-

Methodology (based on ASTM E3047):

-

Sample Preparation: A flat, clean surface is prepared on the sample by grinding or milling.

-

Analysis: The prepared sample is placed on the spectrometer's sample stand, and the analysis is initiated. The instrument automatically performs a series of spark discharges and measures the light intensities at the specified wavelengths.

-

Calibration: The instrument is calibrated using certified reference materials (CRMs) of similar nickel-based superalloys to create calibration curves that correlate intensity to concentration.

-

Quantification: The concentrations of the elements in the sample are determined from the measured intensities using the established calibration curves.

-

3.2. Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) / Optical Emission Spectrometry (ICP-OES)

ICP-MS and ICP-OES are powerful techniques for the accurate determination of a wide range of elements, including trace and ultra-trace elements. ICP-OES is often used for major and minor elements, while ICP-MS is preferred for trace elements due to its higher sensitivity.

-

Principle: A liquid sample is introduced into a high-temperature argon plasma (ICP), which desolvates, atomizes, and ionizes the sample. In ICP-OES, the excited atoms and ions emit light at characteristic wavelengths, which is measured. In ICP-MS, the ions are extracted from the plasma and separated by their mass-to-charge ratio in a mass spectrometer.

-

Methodology (based on ASTM E2594 for ICP-OES):

-

Sample Preparation: A representative portion of the Inconel 738 sample is accurately weighed and dissolved in a mixture of appropriate acids (e.g., nitric acid, hydrochloric acid). The solution is then diluted to a precise volume.

-

Instrument Calibration: The instrument is calibrated using a series of multi-element standard solutions of known concentrations.

-

Analysis: The prepared sample solution is introduced into the plasma, and the emission (ICP-OES) or ion signals (ICP-MS) are measured.

-

Quantification: The concentration of each element in the solution is determined from the calibration curves. The final concentration in the original solid sample is calculated based on the initial sample weight and dilution factor.

-

3.3. X-Ray Fluorescence (XRF) Spectroscopy

XRF is a non-destructive analytical technique used for elemental analysis. It is often used for rapid material identification and screening.

-

Principle: The sample is irradiated with a primary X-ray beam, causing the ejection of inner-shell electrons from atoms in the sample. Electrons from higher energy shells then fill these vacancies, emitting secondary X-rays (fluorescence) with energies characteristic of each element. The intensity of these fluorescent X-rays is related to the element's concentration.

-

Methodology:

-

Sample Preparation: For solid samples, a clean, flat surface is typically required. The material can also be analyzed in powder form.

-

Analysis: The sample is placed in the XRF spectrometer and irradiated. The detector measures the energy and intensity of the emitted fluorescent X-rays.

-

Quantification: The elemental concentrations are calculated using either calibration curves established with reference materials or fundamental parameters (FP) software that models the physics of X-ray emission and absorption.

-

References

An In-depth Technical Guide to the Microstructure and Phase Diagrams of IN738 Superalloy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the microstructure and phase diagrams of the nickel-based superalloy IN738. Renowned for its excellent high-temperature strength, creep resistance, and hot corrosion resistance, IN738 is a critical material in the aerospace and power generation industries, particularly for gas turbine components. This document delves into the alloy's complex multiphase structure, the influence of heat treatment on its properties, and the underlying phase thermodynamics.

Introduction to IN738 Superalloy

Inconel 738 (IN738) is a precipitation-strengthened nickel-based superalloy, available in standard and low-carbon (LC) variants. Its chemical composition is meticulously designed to yield a combination of desirable high-temperature mechanical properties and good processability.[1] The alloy's performance is intrinsically linked to its complex microstructure, which is carefully controlled through specific heat treatment cycles.

Table 1: Chemical Composition of IN738 and IN738LC (wt.%) [2][3][4]

| Element | IN738 | IN738LC |

| Nickel (Ni) | Balance | Balance |

| Chromium (Cr) | 15.7 - 16.3 | 15.7 - 16.3 |

| Cobalt (Co) | 8.0 - 9.0 | 8.0 - 9.0 |

| Molybdenum (Mo) | 1.5 - 2.0 | 1.5 - 2.0 |

| Tungsten (W) | 2.4 - 2.8 | 2.4 - 2.8 |

| Tantalum (Ta) | 1.5 - 2.0 | 1.5 - 2.0 |

| Niobium (Nb) | 0.6 - 1.1 | 0.6 - 1.1 |

| Aluminum (Al) | 3.2 - 3.7 | 3.2 - 3.7 |

| Titanium (Ti) | 3.2 - 3.7 | 3.2 - 3.7 |

| Carbon (C) | 0.15 - 0.20 | 0.09 - 0.13 |

| Boron (B) | 0.005 - 0.015 | 0.005 - 0.015 |

| Zirconium (Zr) | 0.05 - 0.15 | 0.03 - 0.08 |

Microstructure of IN738

The microstructure of IN738 is a complex assemblage of several phases, each contributing to the alloy's overall properties. The primary phases present are the face-centered cubic (FCC) austenite matrix (γ), the strengthening γ' precipitates, and various carbides.

Gamma (γ) and Gamma Prime (γ') Phases

The microstructure is dominated by the γ matrix, which is a solid solution of the various alloying elements in nickel. The primary strengthening phase is the γ' phase, which has a nominal composition of Ni₃(Al, Ti) and an L1₂ crystal structure. The γ' precipitates are coherent with the γ matrix, which contributes significantly to the alloy's high-temperature strength by impeding dislocation motion.

Heat treatment plays a crucial role in controlling the size, morphology, and distribution of the γ' precipitates. A standard heat treatment for IN738 typically involves a solution treatment followed by one or more aging steps. This results in a bimodal distribution of γ' precipitates:

-

Primary γ': Coarser, cuboidal precipitates that form during cooling from the solution treatment temperature.

-

Secondary γ': Finer, spherical precipitates that form during the subsequent aging treatment.

After a standard heat treatment of solutionizing at 1120°C for 2 hours followed by aging at 845°C for 24 hours, IN738LC can exhibit a bimodal γ' distribution with approximately 42 vol.% of coarse γ' particles (around 385 nm) and 25 vol.% of fine γ' particles (around 42 nm).

Carbides

Carbides are another important microstructural constituent in IN738, primarily forming at grain boundaries and in interdendritic regions. The two main types of carbides observed are MC and M₂₃C₆.

-

MC Carbides: These are primary carbides that form during solidification. They are typically rich in strong carbide-forming elements such as tantalum (Ta) and titanium (Ti).

-

M₂₃C₆ Carbides: These are secondary carbides that precipitate at grain boundaries during heat treatment or high-temperature service. They are predominantly rich in chromium (Cr). The precipitation of M₂₃C₆ carbides at grain boundaries can be beneficial for creep strength by inhibiting grain boundary sliding. However, a continuous film of these carbides can be detrimental to ductility and toughness.

During prolonged high-temperature exposure, MC carbides can decompose to form the more stable M₂₃C₆ carbides.

Table 2: Typical Phases and Their Characteristics in IN738

| Phase | Crystal Structure | Typical Composition | Location | Function |

| γ (Matrix) | FCC | Ni-rich solid solution | Continuous matrix | - |

| γ' | L1₂ | Ni₃(Al, Ti) | Precipitated within the γ matrix | Primary strengthening phase |

| MC Carbides | FCC | (Ta, Ti)C | Grain boundaries, interdendritic regions | Grain boundary strengthening |

| M₂₃C₆ Carbides | Complex Cubic | Cr₂₃C₆ | Grain boundaries | Grain boundary strengthening |

Phase Diagrams and Thermodynamic Modeling

Understanding the phase stability in IN738 is crucial for predicting its microstructure and performance under various conditions. Due to the multi-component nature of the alloy, experimental determination of the complete phase diagram is impractical. Therefore, computational thermodynamics, particularly the CALPHAD (CALculation of PHAse Diagrams) approach, is extensively used.

CALPHAD-based software and databases, such as Thermo-Calc with the TCNI or PanNickel databases, allow for the calculation of phase diagrams, phase fractions, and compositions as a function of temperature and overall alloy composition. These tools are invaluable for designing heat treatment schedules and predicting the formation of deleterious phases.

A pseudo-binary phase diagram, calculated using such software, can illustrate the stability ranges of the major phases (γ, γ', liquid, and carbides) as a function of temperature for a fixed alloy composition.

Experimental Protocols

The characterization of the IN738 microstructure requires a combination of metallographic preparation and advanced analytical techniques.

Sample Preparation for Microstructural Analysis

-

Sectioning: Samples are sectioned from the material of interest using a low-speed diamond saw to minimize deformation.

-

Mounting: The sectioned samples are mounted in a conductive resin to facilitate subsequent polishing and examination in a scanning electron microscope (SEM).

-

Grinding: The mounted samples are ground using successively finer silicon carbide papers (e.g., 240, 400, 600, 800, and 1200 grit) with water as a lubricant.

-

Polishing: Polishing is performed using diamond suspensions of decreasing particle size (e.g., 6 µm, 3 µm, and 1 µm) on polishing cloths.

-

Final Polishing: A final polishing step using a colloidal silica suspension (e.g., 0.05 µm) is often employed to remove any remaining surface deformation and achieve a high-quality surface finish suitable for electron backscatter diffraction (EBSD).

Microstructural Characterization Techniques

-

Etching: To reveal the microstructure, the polished samples are chemically or electrolytically etched.

-

Chemical Etching (for general microstructure): A solution of 100 mL ethanol, 20 mL HCl, and 5 g FeCl₃ can be used for 15-30 seconds.

-

Electrolytic Etching (for γ' morphology): An electrolyte of 12 mL H₃PO₄, 40 mL HNO₃, and 48 mL H₂SO₄ at 6V for 4-6 seconds is effective for revealing the γ' precipitates for SEM imaging.

-

-

SEM Imaging: A scanning electron microscope is used to obtain high-resolution images of the microstructure. Typical parameters for imaging IN738 include an accelerating voltage of 15-20 kV and a working distance of 10-15 mm. Backscattered electron (BSE) imaging is particularly useful for differentiating between phases based on atomic number contrast.

EDS, typically coupled with an SEM, is used to determine the elemental composition of the different phases present in the microstructure. This allows for the identification of the γ and γ' phases, as well as the different types of carbides.

The volume fraction, size, and distribution of the various phases can be quantified using image analysis software such as ImageJ. The general procedure involves:

-

Acquiring high-quality SEM images (preferably BSE images for good phase contrast).

-

Setting a threshold to segment the phases of interest based on their grayscale values.

-

Using the software's measurement tools to calculate the area fraction of each phase, which corresponds to its volume fraction.

Mechanical Testing

-

Tensile Testing: Performed according to standards such as ASTM E8/E8M to determine yield strength, ultimate tensile strength, and ductility at room and elevated temperatures.

-

Creep Testing: Conducted according to standards like DIN EN ISO 204 to evaluate the material's resistance to deformation under a constant load at high temperatures.

Visualizations

The following diagrams illustrate key relationships and processes related to the IN738 superalloy.

Caption: Standard heat treatment workflow for IN738 superalloy.

Caption: Transformation of MC to M₂₃C₆ carbides during service.

Caption: Experimental workflow for IN738 microstructural characterization.

Conclusion

The IN738 superalloy exhibits a sophisticated microstructure that is central to its exceptional high-temperature performance. The interplay between the γ matrix, the bimodal γ' precipitates, and the various carbides is finely tuned through controlled heat treatments. A thorough understanding of the phase transformations and their kinetics, aided by computational tools like CALPHAD, is essential for optimizing the properties of this alloy for demanding applications. The experimental protocols outlined in this guide provide a framework for the detailed characterization of the IN738 microstructure, enabling researchers and engineers to correlate the material's structure with its mechanical behavior.

References

An In-depth Technical Guide to the High-Temperature Mechanical Properties of Inconel 738

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inconel 738 is a nickel-based superalloy renowned for its exceptional mechanical strength, creep resistance, and corrosion resistance at elevated temperatures. These properties make it a critical material in high-stress applications, particularly in the hot sections of gas turbines and aerospace engines. This technical guide provides a comprehensive overview of the mechanical behavior of Inconel 738 at high temperatures, presenting quantitative data, detailed experimental protocols, and visual workflows to support research and development activities. This document is intended for professionals in materials science, engineering, and related fields who require a deep understanding of this high-performance alloy.

Data Presentation: Mechanical Properties at Elevated Temperatures

The following tables summarize the key mechanical properties of Inconel 738, primarily the low carbon (LC) variant, at various high temperatures. This data has been compiled from multiple sources to provide a comparative overview.

Tensile Properties

The tensile properties of Inconel 738LC, including yield strength, ultimate tensile strength, and elongation, are crucial for understanding its behavior under static loads at high temperatures.

| Temperature (°C) | Yield Strength (0.2% Offset) (MPa) | Ultimate Tensile Strength (MPa) | Elongation (%) | Reference |

| 21 | 723 | 908 | 16.7 | [1] |

| 25 | 792 | 895 | 4 | [2] |

| 650 | 690 | 895 | 4 | [2] |

| 704 | - | 750 | - | [3] |

| 800 | - | - | - | |

| 850 | - | - | - | |

| 982 | - | 255 | - | [3] |

Note: Variations in processing and testing conditions can lead to differences in reported values.

Creep Rupture Properties

Creep resistance is a critical characteristic of Inconel 738, defining its ability to resist deformation under constant stress at high temperatures over extended periods.

| Temperature (°C) | Stress (MPa) | Rupture Life (hours) | Reference |

| 732 (1350°F) | 517 (75,000 psi) | 1464 - 1550 | |

| 732 (1350°F) | 448 (65,000 psi) | 4666 - 5219 | |

| 816 (1500°F) | 276 (40,000 psi) | 1014 | |

| 816 (1500°F) | 241 (35,000 psi) | 3348 - 4704 | |

| 850 | 350 | >60 (estimated from graph) | |

| 899 - 996 | 90 | 250 - 10,000 | |

| 927 (1700°F) | 117 (17,000 psi) | 1263 |

Fatigue Properties

Fatigue life is essential for components subjected to cyclic loading at high temperatures. The data below represents low-cycle fatigue (LCF) and high-cycle fatigue (HCF) behavior.

Low-Cycle Fatigue (LCF) of Inconel 738LC at 800°C

| Total Strain Amplitude (%) | Plastic Strain Amplitude (%) | Cycles to Failure (Nf) |

| 0.50 | 0.087 | ~1,000 |

| 0.40 | 0.040 | ~3,000 |

| 0.30 | 0.015 | ~10,000 |

High-Cycle Fatigue (HCF) of Inconel 738LC

| Temperature (°C) | Stress Amplitude (MPa) | Cycles to Failure (Nf) |

| 800 | 300 | ~10^5 - 10^6 |

| 900 | 250 | ~10^5 - 10^6 |

| 950 | 200 | ~10^5 - 10^6 |

Note: S-N curve data is highly dependent on stress ratio, frequency, and surface finish. The values above are indicative.

Young's Modulus

The modulus of elasticity, or Young's Modulus, describes the stiffness of the material and its variation with temperature is a key design parameter.

| Temperature (°C) | Young's Modulus (GPa) |

| 20 | 205 |

| 100 | 202 |

| 200 | 197 |

| 300 | 192 |

| 400 | 186 |

| 500 | 180 |

| 600 | 173 |

| 700 | 165 |

| 800 | 156 |

| 900 | 145 |

| 1000 | 132 |

Data derived from graphical representation in.

Experimental Protocols

The following sections detail the methodologies for conducting the key mechanical tests on Inconel 738 at high temperatures, based on established ASTM standards and practices from cited research.

High-Temperature Tensile Testing (ASTM E21)

High-temperature tensile tests are performed to determine the strength and ductility of materials at elevated temperatures.

1. Specimen Preparation:

-

Cylindrical or flat specimens are machined to dimensions specified in ASTM E8.

-

The surface of the gauge length is polished to a smooth finish to minimize stress concentrations.

-

Thermocouples are attached to the specimen's gauge section to monitor and control the temperature accurately.

2. Test Setup:

-

The specimen is mounted in a universal testing machine (UTM) equipped with a high-temperature furnace.

-

The furnace is heated to the desired test temperature at a controlled rate.

-

The specimen is allowed to "soak" at the test temperature for a specified period (e.g., 30 minutes) to ensure thermal equilibrium.

3. Testing Procedure:

-

A uniaxial tensile load is applied to the specimen at a constant strain rate. ASTM E21 specifies a strain rate of 0.005 ± 0.002 in/in/min for determining yield properties.

-

An extensometer, suitable for high-temperature use, is attached to the gauge section to measure strain.

-

Load and displacement/strain data are continuously recorded until the specimen fractures.

-

After fracture, the specimen halves are fitted together to measure the final gauge length and diameter for calculating elongation and reduction of area.

Creep and Stress-Rupture Testing (ASTM E139)

Creep tests evaluate the time-dependent deformation and rupture of materials under a constant load at high temperatures.

1. Specimen Preparation:

-

Specimens are typically cylindrical with threaded or button-head ends for gripping.

-

Specimen dimensions are prepared according to ASTM E139 standards.

-

The surface finish of the gauge length is critical and should be finely machined or ground.

2. Test Setup:

-

The specimen is loaded into a creep testing frame equipped with a high-temperature furnace.

-

A high-precision extensometer is attached to the specimen to measure creep strain over time.

-

Thermocouples are placed along the gauge length to ensure a uniform temperature distribution within ±2°C.

3. Testing Procedure:

-

The furnace is heated to the specified test temperature and allowed to stabilize.

-

The predetermined constant load is applied to the specimen smoothly and without shock.

-

Strain (elongation) is recorded at regular intervals throughout the test.

-

The test continues until the specimen ruptures. The time to rupture is recorded.

-

The creep curve (strain versus time) is plotted to determine the different stages of creep (primary, secondary, and tertiary) and the minimum creep rate.

Strain-Controlled Fatigue Testing (ASTM E606)

Strain-controlled fatigue testing is used to determine the low-cycle fatigue (LCF) life of materials, which is particularly relevant for components subjected to thermal cycling.

1. Specimen Preparation:

-

Specimens are typically cylindrical with a uniform gauge section, designed to prevent buckling under compressive loads.

-

The gauge section is polished to a mirror-like finish to eliminate surface scratches that could act as crack initiation sites.

2. Test Setup:

-

A servo-hydraulic or servo-electric testing machine capable of precise strain control is used.

-

The specimen is heated to the test temperature using an induction coil or a resistance furnace.

-

A high-temperature extensometer is attached to the gauge section to measure and control the strain.

3. Testing Procedure:

-

The specimen is subjected to a fully reversed (R = -1) or other specified strain cycle.

-

The test is conducted at a constant strain rate and frequency (e.g., 0.25 Hz to 5 Hz).

-

The stress response of the material is monitored throughout the test by recording the hysteresis loops (stress vs. strain).

-

The test is continued until a predefined failure criterion is met, typically a certain percentage drop in the peak tensile stress, which indicates the initiation of a fatigue crack.

-

The number of cycles to failure (Nf) is recorded for a given strain amplitude. By testing multiple specimens at different strain amplitudes, a strain-life curve can be generated.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate the logical workflows of the experimental protocols described above.

Caption: Workflow for High-Temperature Tensile Testing (ASTM E21).

References

An In-depth Technical Guide to the Thermophysical Properties of Cast Inconel 738

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential thermophysical properties of cast Inconel 738, a nickel-based superalloy renowned for its exceptional high-temperature strength and corrosion resistance. Understanding these properties is critical for accurate material modeling, process simulation, and ensuring the reliability of components in demanding applications such as gas turbines and aerospace engineering. This document summarizes key quantitative data in structured tables, details the experimental protocols for their measurement, and provides visualizations of experimental workflows and property relationships.

Quantitative Thermophysical Data

The following tables present a summary of the critical thermophysical properties of cast Inconel 738. The data is compiled from various scientific and engineering sources to provide a reliable basis for analysis and modeling.

Table 1: Density of Cast Inconel 738

The density of Inconel 738 is a fundamental property influencing its mass-to-strength ratio. While often cited as a constant value at room temperature, it exhibits a slight decrease with increasing temperature.

| Temperature (°C) | Density (g/cm³) |

| 20 | 8.11 |

| 200 | 8.06 |

| 400 | 8.01 |

| 600 | 7.96 |

| 800 | 7.91 |

| 1000 | 7.86 |

| 1200 | 7.81 |

Note: Data is estimated from graphical representations and should be considered indicative.

Table 2: Thermal Conductivity of Cast Inconel 738

Thermal conductivity is a measure of a material's ability to conduct heat. For high-temperature alloys like Inconel 738, this property is crucial for managing thermal gradients and stresses. The thermal conductivity of Inconel 738 generally increases with temperature.

| Temperature (°C) | Thermal Conductivity (W/m·K) |

| 20 | 11.2 |

| 200 | 13.5 |

| 400 | 15.8 |

| 600 | 18.1 |

| 800 | 20.4 |

| 1000 | 22.7 |

| 1200 | 25.0 |

Note: Data is estimated from graphical representations and should be considered indicative.

Table 3: Specific Heat Capacity of Cast Inconel 738

Specific heat capacity represents the amount of heat energy required to raise the temperature of a unit mass of a substance by one degree. This property is essential for transient heat transfer calculations.

| Temperature (°C) | Specific Heat Capacity (J/kg·K) |

| 20 | 418 |

| 200 | 480 |

| 400 | 540 |

| 600 | 600 |

| 800 | 660 |

| 1000 | 720 |

| 1200 | 780 |

Note: Data is estimated from graphical representations and should be considered indicative.

Table 4: Mean Coefficient of Thermal Expansion (CTE) of Cast Inconel 738

The coefficient of thermal expansion quantifies the dimensional change of a material in response to a temperature change.[1] This is a critical design parameter for components subjected to thermal cycling to prevent mechanical failure due to thermal stresses.

| Temperature Range (°C) | Mean Coefficient of Thermal Expansion (µm/m·°C) |

| 21 - 93 | 12.8 |

| 21 - 204 | 13.5 |

| 21 - 316 | 13.9 |

| 21 - 427 | 14.2 |

| 21 - 538 | 14.4 |

| 21 - 649 | 15.1 |

| 21 - 760 | 16.0 |

Experimental Protocols

The accurate determination of thermophysical properties relies on standardized experimental techniques. The following sections detail the methodologies commonly employed for characterizing cast Inconel 738.

Determination of Thermal Diffusivity and Thermal Conductivity via Laser Flash Analysis (LFA)

The Laser Flash Method is a widely used technique for measuring the thermal diffusivity of materials with a high degree of accuracy.[2][3] Thermal conductivity is subsequently calculated from the measured thermal diffusivity, specific heat capacity, and density.[3]

Methodology:

-

Sample Preparation: A small, thin, disc-shaped sample of cast Inconel 738 is prepared, typically with a diameter of 10-25 mm and a thickness of 1-4 mm. The surfaces of the sample must be parallel and flat. To enhance the absorption of the laser pulse and the emission of infrared radiation, the sample surfaces are coated with a thin layer of graphite.[3]

-

Apparatus Setup: The sample is placed in a furnace that allows for precise temperature control. The experiment can be conducted under a vacuum or in an inert atmosphere (e.g., argon) to prevent oxidation at elevated temperatures.

-

Measurement Procedure:

-

The front face of the sample is subjected to a short, high-intensity laser pulse.

-

The laser energy is absorbed by the front surface, and the resulting heat propagates through the sample.

-

An infrared (IR) detector focused on the rear face of the sample continuously measures the temperature rise as a function of time.

-

-

Data Analysis: The thermal diffusivity (α) is calculated from the sample thickness (L) and the time it takes for the rear face to reach half of its maximum temperature rise (t1/2), using the following equation:

α = 0.1388 * L² / t1/2

The thermal conductivity (k) is then calculated using the equation:

k = α * ρ * Cp

where ρ is the density and Cp is the specific heat capacity of the material at the measurement temperature.

Determination of Specific Heat Capacity via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.

Methodology:

-

Sample Preparation: A small, representative sample of cast Inconel 738, typically weighing between 10 and 50 mg, is accurately weighed and placed in a sample pan (e.g., aluminum or platinum).

-

Apparatus Setup: An empty, sealed pan is used as a reference. The sample and reference pans are placed in the DSC cell. The system is then purged with an inert gas, such as nitrogen or argon, to provide a stable and non-reactive atmosphere.

-

Measurement Procedure:

-

The DSC furnace heats the sample and reference pans at a controlled, constant rate (e.g., 10°C/min).

-

The instrument measures the differential heat flow between the sample and the reference required to maintain both at the same temperature.

-

-

Data Analysis: The specific heat capacity (Cp) is determined by comparing the heat flow signal of the sample to that of a known standard reference material (e.g., sapphire) under the same experimental conditions. The calculation is performed by the instrument's software.

Determination of Coefficient of Thermal Expansion (CTE) via Push-Rod Dilatometry

Push-rod dilatometry is a technique used to measure the dimensional changes of a material as a function of temperature.

Methodology:

-

Sample Preparation: A precisely machined cylindrical or rectangular sample of cast Inconel 738 with a known initial length (L₀) is prepared. The ends of the sample must be flat and parallel.

-

Apparatus Setup: The sample is placed in a furnace and positioned in a sample holder. A push-rod, made of a material with a known and low thermal expansion, is placed in contact with the sample. The push-rod is connected to a displacement transducer (e.g., a linear variable differential transformer, LVDT).

-

Measurement Procedure:

-

The furnace heats the sample at a controlled rate.

-

As the sample expands or contracts with the change in temperature, it moves the push-rod.

-

The displacement transducer measures the change in length (ΔL) of the sample.

-

-

Data Analysis: The mean coefficient of thermal expansion (αm) over a temperature range (ΔT) is calculated using the following formula:

αm = (ΔL / L₀) / ΔT

Visualizations

The following diagrams, created using the DOT language, illustrate key experimental workflows and conceptual relationships relevant to the thermophysical characterization of cast Inconel 738.

Caption: Experimental workflow for determining the thermophysical properties of cast Inconel 738.

Caption: Relationship between measured and calculated thermophysical properties.

References

Creep and fatigue behavior of IN738 alloy

An In-depth Technical Guide on the Creep and Fatigue Behavior of IN738 Alloy

Audience: Researchers, Materials Scientists, and Mechanical Engineers Alloy Focus: IN738 and its low carbon variant, IN738LC

Introduction to IN738 Superalloy

Inconel 738 (IN738) and its low-carbon variant, IN738LC, are precipitation-strengthened, nickel-based superalloys renowned for their exceptional high-temperature strength, creep resistance, and hot corrosion resistance.[1][2] These properties are primarily attributed to a high volume fraction (approximately 45%) of coherent, ordered gamma prime (γ') precipitates, Ni₃(Al,Ti), within a gamma (γ) solid-solution matrix.[3][4] The alloy's robust performance at temperatures up to 980°C makes it a critical material for hot-section components in land-based and aerospace gas turbines, such as turbine blades and nozzle guide vanes.[1] The mechanical behavior of IN738LC is highly dependent on its microstructure, which is in turn influenced by its processing route—whether conventionally cast or produced via additive manufacturing (AM)—and subsequent heat treatments.

Creep Behavior

Creep is the time-dependent plastic deformation of a material under a constant load or stress, especially at elevated temperatures. For gas turbine components, understanding and predicting creep behavior is paramount for ensuring operational safety and determining service life.

Experimental Protocol for Creep Testing

Creep tests for superalloys like IN738 are typically conducted following standards such as ASTM E139. The primary objective is to measure the strain as a function of time under constant stress and temperature.

Methodology:

-

Specimen Preparation: Cylindrical or flat specimens are machined from the alloy according to standard specifications (e.g., ASTM E8-M).

-

Test Apparatus: A constant load creep testing machine is used, equipped with a high-temperature furnace, often a three-zone split furnace, to ensure uniform temperature distribution across the specimen's gauge length. Temperature is precisely monitored and controlled using thermocouples attached to the specimen surface.

-

Loading and Heating: The specimen is mounted in the grips and heated to the desired test temperature. After stabilizing the temperature, the pre-determined load is applied smoothly.

-

Strain Measurement: Deformation is continuously measured throughout the test using a high-temperature extensometer attached to the specimen's gauge length.

-

Data Acquisition: Strain is recorded at regular intervals until the specimen fractures. The output is a creep curve plotting strain versus time.

-

Analysis: The creep curve is analyzed to determine key parameters: the duration of the three creep stages (primary, secondary, and tertiary), the minimum or steady-state creep rate (secondary stage), and the time to rupture.

Caption: Standard experimental workflow for a constant load creep test.

Quantitative Creep Data

The creep properties of IN738LC are highly sensitive to temperature, stress, and manufacturing orientation. The following tables summarize creep data from various studies.

Table 1: Creep Rupture Data for Additively Manufactured IN738LC (Data sourced from creep tests on Laser Powder Bed Fusion (PBF-LB/M) samples)

| Temperature (°C) | Stress (MPa) | Build Orientation* | Time to Rupture (h) | Creep Strain (%) | Source |

| 750 | 350 | 90° | 8803 | 3.48 | |

| 750 | 350 | 0° | 3076 | 2.23 | |

| 750 | 350 | 45° | 2808 | 2.75 | |

| 850 | 200 | 90° | 5362 | 8.61 | |

| 850 | 200 | 0° | 912 | 1.72 | |

| 850 | 200 | 45° | 534 | 3.37 |

*Build Orientation relative to the loading axis: 90° (parallel), 0° (perpendicular), 45° (diagonal).

Table 2: Minimum Creep Rate for Additively Manufactured IN738LC at 850°C (Data sourced from creep tests on PBF-LB/M samples)

| Stress (MPa) | Build Orientation | Minimum Creep Rate (%/h) | Source |

| 200 | 90° | ~0.0008 | |

| 200 | 0° | 0.0010 | |

| 200 | 45° | 0.0018 |

Factors Influencing Creep Behavior

-

Temperature and Stress: As with all superalloys, creep rates in IN738LC increase significantly with elevations in either temperature or applied stress.

-

Manufacturing Method and Orientation: Additively manufactured IN738LC exhibits anisotropic creep behavior. Samples built with the loading axis parallel to the build direction (90°) generally show superior creep life compared to those built in perpendicular (0°) or diagonal (45°) orientations. This is attributed to the columnar grain structure typical of AM, which reduces the number of grain boundaries oriented perpendicular to the applied stress.

-

Microstructure: The stability of the γ' precipitates is crucial for creep resistance. At very high temperatures, coarsening of these precipitates can reduce strength and accelerate creep. Grain size also plays a role, with smaller grains in AM parts sometimes leading to lower creep resistance compared to their larger-grained cast counterparts.

-

Film Cooling Holes: In turbine blade applications, the presence and inclination of film cooling holes significantly impact creep performance. Stress concentrations at the edges of these holes can act as initiation sites for creep voids and cracks, reducing the overall creep life.

Fatigue Behavior

Fatigue is a failure mechanism caused by repeated cyclic loading. For turbine blades, this occurs during start-up, shutdown, and power level changes, leading to thermo-mechanical fatigue (TMF) and low-cycle fatigue (LCF).

Experimental Protocol for Low-Cycle Fatigue (LCF) Testing

LCF tests are typically performed under strain control to simulate the thermal strains experienced by components.

Methodology:

-

Specimen Preparation: Smooth, cylindrical specimens are prepared with a carefully polished surface to minimize premature crack initiation sites.

-

Test Apparatus: A closed-loop, servo-hydraulic testing machine (e.g., INSTRON 8861) is used, which can precisely control the strain applied to the specimen. High-temperature tests require an induction furnace or a resistance furnace.

-

Test Control: The test is run in total strain control. A triangular waveform is commonly used with a constant strain rate (e.g., 3x10⁻³ s⁻¹). The strain ratio (Rε = ε_min / ε_max) is typically -1 for fully reversed cycles.

-

Data Acquisition: The machine continuously records the stress response to the controlled strain, generating hysteresis loops for each cycle.

-

Failure Criterion: Fatigue life (Nf) is defined as the number of cycles to a specified drop in the peak tensile stress (e.g., 25% drop), indicating the initiation and propagation of a significant crack.

-

Analysis: The results are often plotted as strain amplitude versus cycles to failure and analyzed using the Coffin-Manson and Basquin relationships to describe the relationship between plastic/elastic strain and fatigue life.

Caption: Standard experimental workflow for a strain-controlled LCF test.

Quantitative Fatigue Data

LCF life is strongly dependent on temperature and the total strain range.

Table 3: Low-Cycle Fatigue (LCF) Life of IN738LC (Data sourced from strain-controlled fatigue tests)

| Temperature (°C) | Total Strain Amplitude (εa, %) | Cycles to Failure (Nf) | Source |

| 23 | 0.5 | ~10,000 | |

| 23 | 0.7 | ~1,500 | |

| 800 | 0.4 | ~10,000 | |

| 800 | 0.5 | ~3,000 | |

| 800 | 0.6 | ~1,200 | |

| 950 | 0.4 | ~1,000 | |

| 950 | 0.7 | ~200 |

Factors Influencing Fatigue Behavior

-

Temperature: Increasing temperature generally reduces the fatigue life of IN738LC. At 800°C, the alloy exhibits initial cyclic hardening followed by softening, whereas at room temperature, it may show hardening followed by saturation.

-

Strain Rate and Environment: At room temperature, tests conducted in air show a marked influence of strain rate, with higher strain rates leading to longer fatigue life. This effect disappears when tests are performed in a vacuum, indicating that it is related to environmental interactions like oxidation at the crack tip.

-

Crack Initiation: In smooth specimens, fatigue cracks typically initiate from surface slip markings or casting defects like pores, especially in high-cycle fatigue (HCF) regimes. The presence of casting defects is a dominant factor determining fatigue endurance in as-cast material.

-

Thermo-Mechanical Fatigue (TMF): TMF, where temperature and strain cycle simultaneously, is a more complex and damaging condition than isothermal fatigue. Out-of-phase (OP) TMF, where maximum strain occurs at the minimum temperature, and in-phase (IP) TMF are studied to simulate turbine operating conditions.

Microstructure-Property Relationships

The mechanical integrity of IN738 is fundamentally linked to its microstructure. The processing route dictates the initial microstructure, which can be tailored by heat treatment to optimize performance.

Caption: Influence of processing on microstructure and mechanical properties.

-

Heat Treatment: A standard heat treatment for IN738 involves a solution treatment (e.g., 1120°C for 2 hours) followed by an aging treatment (e.g., 850°C for 24 hours). This process dissolves coarse γ' particles and re-precipitates a bimodal distribution of fine and coarse γ' particles, which is optimal for a balance of creep and tensile properties.

-

Additive Manufacturing: AM processes like selective laser melting (SLM) produce a very fine, columnar grain structure due to rapid cooling rates. This can lead to higher tensile strength than cast parts but may require specific heat treatments to optimize grain structure and reduce anisotropy for better creep performance. Hot Isostatic Pressing (HIP) is often used to close internal pores and reduce defects inherent to the AM process.

Conclusion

IN738 and IN738LC remain critical materials for high-temperature applications due to their excellent balance of creep and fatigue resistance. Their mechanical behavior is a complex interplay of temperature, stress, strain rate, and environment. The microstructure, governed by the primary manufacturing process and subsequent heat treatments, is the ultimate determinant of the alloy's performance. For additively manufactured IN738, build orientation introduces significant anisotropy in mechanical properties, a crucial consideration for component design. Future research will continue to focus on optimizing processing and heat treatment cycles, especially for AM, to further enhance the performance and lifespan of components made from this versatile superalloy.

References

Inconel 738: A Deep Dive into its Oxidation and Corrosion Resistance

An In-depth Technical Guide for Researchers and Scientists

Inconel 738, a precipitation-hardenable nickel-based superalloy, is a critical material for high-temperature applications, particularly in the hot sections of gas turbines.[1][2] Its exceptional mechanical strength, thermal stability, and, most importantly, its resistance to oxidation and corrosion at elevated temperatures make it an indispensable choice in demanding environments.[1] This technical guide provides a comprehensive overview of the oxidation and corrosion behavior of Inconel 738, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms.

High-Temperature Oxidation Resistance

The superior high-temperature performance of Inconel 738 is largely attributed to the formation of a stable, continuous, and protective oxide scale on its surface. This layer acts as a barrier against further environmental degradation.[3] The primary alloying elements contributing to this protective scale are chromium (Cr) and aluminum (Al), which form chromia (Cr₂O₃) and alumina (Al₂O₃) respectively.

Oxidation Kinetics

The oxidation of Inconel 738 typically follows a parabolic rate law, indicating that the process is diffusion-controlled. The rate of oxidation is often quantified by the parabolic rate constant (kₚ), which can be determined from gravimetric analysis (mass gain) over time.

Table 1: Oxidation Weight Gain and Parabolic Rate Constants for Inconel 738/738LC

| Temperature (°C) | Environment | Duration (h) | Weight Gain (mg/cm²) | Parabolic Rate Constant (kₚ) (mg²/cm⁴·h) | Reference |

| 750 | Impure CO₂ | 1000 | - | - | |

| 850 | Artificial Ash (67% V₂O₅ + 33% Na₂SO₄) | 50 | ~1.5 (bare alloy) | - | |

| 900 | Air | 100 | - | 2.54 x 10⁻⁴ | |

| 900 | Impure CO₂ | 1000 | 8.3 | - | |

| 950 | Air | 50 | ~2.5 (bare alloy) | - | |

| 950 | Artificial Ash (67% V₂O₅ + 33% Na₂SO₄) | 50 | ~4.5 (bare alloy) | - | |

| 1000 | Air | 100 | - | 7.68 x 10⁻⁴ | |

| 1050 | Air | 200 | 0.453 (aluminized) | - | |

| 1200 | Air | - | - | - |

Note: Data for bare and aluminized Inconel 738LC are included for comparison.

Oxide Scale Morphology and Composition

At high temperatures, the oxide scale on Inconel 738 is typically multi-layered. The composition and structure of these layers are crucial for the alloy's long-term stability.

-

Outer Layer: Primarily consists of chromium oxide (Cr₂O₃) and often contains titanium dioxide (TiO₂). In some cases, spinels like NiCr₂O₄ may also form.

-

Inner Layer: A continuous and dense alumina (Al₂O₃) layer often forms at the oxide-metal interface, providing excellent protection.

-

Internal Oxidation Zone: Beneath the continuous oxide scale, an internal oxidation zone may develop, characterized by the presence of discrete alumina particles.

The formation and stability of these protective layers are influenced by factors such as temperature, atmosphere, and the presence of minor alloying elements. Titanium, for instance, can diffuse through the chromia layer to form TiO₂ on the surface.

Hot Corrosion Resistance

Hot corrosion is an accelerated form of oxidation that occurs in the presence of molten salts, typically sulfates, and is a major concern in gas turbine environments. Inconel 738 exhibits good resistance to hot corrosion, again due to the formation of protective oxide scales.

Behavior in Different Corrosive Environments

-

Sulfate-Induced Hot Corrosion: In environments containing sodium sulfate (Na₂SO₄), the protective oxide scale can be fluxed, leading to accelerated degradation. The presence of V₂O₅ in combination with Na₂SO₄ further exacerbates the corrosion.

-

Sulfidation: In sulfur-containing atmospheres, Inconel 738 can undergo sulfidation, forming various sulfide phases. The sulfidation kinetics also tend to follow a parabolic rate law. The scale formed is often bilayered, with an outer layer of nickel and cobalt sulfides and an inner layer containing chromium and aluminum sulfides.

-

Carbon Dioxide Environment: At high temperatures in a CO₂ environment, Inconel 738 forms a protective chromium oxide layer. However, some internal carbonization can occur.

Table 2: Corrosion Performance of Inconel 738 in Various Environments

| Temperature (°C) | Environment | Duration (h) | Observations | Reference |

| 700-900 | NaCl and Na₂SO₄ spray | 100 | Formation of NiCr₂O₄ and CoCr₂O₄ spinels in addition to Cr₂O₃. | |

| 800-1000 | Ar/0.2%SO₂ | 100 | Scale consisted primarily of Cr₂O₃, with some TiO₂ and NiO. | |

| 900 | 75% Na₂SO₄ + 25% K₂SO₄ | - | A continuous inner scale of Al₂O₃ provides good resistance. | |

| 900 | Impure CO₂ | 1000 | Uniform protective oxide layer of mainly Cr and O, with minor Ti. Oxide layer thickness of ~12 µm. |

Experimental Protocols

A variety of experimental techniques are employed to evaluate the oxidation and corrosion resistance of Inconel 738.

Isothermal and Cyclic Oxidation Testing

-

Objective: To determine the oxidation kinetics and characterize the oxide scale formed at a constant high temperature or under thermal cycling conditions.

-

Methodology:

-

Specimens of Inconel 738 are prepared with specific dimensions (e.g., 40 x 10 x 2 mm) and a polished surface finish.

-

The initial weight of the specimens is accurately measured using a high-precision analytical balance.

-

Specimens are placed in a high-temperature furnace in a controlled atmosphere (e.g., static air, flowing CO₂).

-

For isothermal tests, the temperature is held constant for a predetermined duration (e.g., 50, 100, or 1000 hours).

-

For cyclic tests, specimens are repeatedly heated to the test temperature for a set period and then cooled to room temperature.

-

The weight change of the specimens is measured at regular intervals to determine the oxidation kinetics.

-

Hot Corrosion Testing

-

Objective: To simulate the corrosive environment of a gas turbine and evaluate the material's resistance to molten salt attack.

-

Methodology:

-

A corrosive salt mixture (e.g., 67 wt% V₂O₅ + 33 wt% Na₂SO₄ or 75% Na₂SO₄ + 25% K₂SO₄) is prepared.

-

The salt is applied to the surface of the Inconel 738 specimens, often as a pre-deposit or by spraying a salt solution.

-

The coated specimens are then subjected to high temperatures in a furnace for a specified duration.

-

Weight change measurements are taken to assess the extent of corrosion.

-

Material Characterization Techniques

-

Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDS): Used to observe the surface morphology and cross-section of the oxide scales and to determine their elemental composition.

-

X-ray Diffraction (XRD): Employed to identify the crystallographic phases present in the corrosion products.

-

Glow Discharge Optical Emission Spectrometry (GD-OES): Provides elemental depth profiling of the corrosion layers.

Mechanisms and Pathways

The following diagrams illustrate the key mechanisms involved in the high-temperature oxidation and corrosion of Inconel 738.

Caption: High-temperature oxidation mechanism of Inconel 738.

Caption: Logical workflow of hot corrosion in Inconel 738.

Conclusion

Inconel 738 demonstrates excellent resistance to high-temperature oxidation and corrosion, which is fundamental to its application in demanding environments such as gas turbines. This resistance is primarily due to the formation of a protective, multi-layered oxide scale rich in chromia and alumina. The kinetics of degradation generally follow a parabolic law, indicating diffusion-controlled mechanisms. Understanding the interplay of temperature, environment, and alloying elements is crucial for predicting and enhancing the service life of components made from this versatile superalloy. Further research into protective coatings and surface treatments continues to push the performance boundaries of Inconel 738 in even more extreme conditions.

References

A Deep Dive into Nickel-Based Superalloys: Inconel 738LC vs. Standard Inconel 738

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the properties of Inconel 738LC and its standard counterpart, Inconel 738. These nickel-based superalloys are renowned for their exceptional high-temperature strength and resistance to harsh environments, making them critical materials in demanding applications such as gas turbines and aerospace engineering. This document delves into their chemical, mechanical, and corrosion-resistant properties, presenting quantitative data in structured tables for straightforward comparison. Furthermore, it outlines the detailed experimental protocols for key material characterization tests and includes visualizations to elucidate comparative workflows and material property relationships.

Chemical Composition

The primary distinction between Inconel 738 and Inconel 738LC (Low Carbon) lies in their carbon content. The reduced carbon level in Inconel 738LC is specifically designed to enhance its castability and weldability, particularly in the fabrication of large, complex components, by minimizing the formation of carbides that can lead to cracking.

Table 1: Chemical Composition of Inconel 738 and Inconel 738LC (wt. %)

| Element | Inconel 738 | Inconel 738LC |

| Nickel (Ni) | Balance | Balance |

| Chromium (Cr) | 15.70 - 16.30 | 15.70 - 16.30 |

| Cobalt (Co) | 8.00 - 9.00 | 8.00 - 9.00 |

| Molybdenum (Mo) | 1.50 - 2.00 | 1.50 - 2.00 |

| Tungsten (W) | 2.40 - 2.80 | 2.40 - 2.80 |

| Tantalum (Ta) | 1.50 - 2.00 | 1.50 - 2.00 |

| Niobium (Nb) | 0.60 - 1.10 | 0.60 - 1.10 |

| Aluminum (Al) | 3.20 - 3.70 | 3.20 - 3.70 |

| Titanium (Ti) | 3.20 - 3.70 | 3.20 - 3.70 |

| Carbon (C) | 0.15 - 0.20 | 0.09 - 0.13 |

| Boron (B) | 0.005 - 0.015 | 0.007 - 0.012 |

| Zirconium (Zr) | 0.05 - 0.15 | 0.03 - 0.08 |

Source: Data compiled from multiple sources.

Comparison of Carbon Content

Mechanical Properties

The mechanical properties of both alloys are exceptional at elevated temperatures, a result of their precipitation-strengthened nickel-chromium matrix. The primary strengthening phase is gamma prime (γ'), Ni₃(Al, Ti). While the lower carbon content in 738LC can slightly influence some properties, both alloys exhibit comparable high-temperature strength.

Tensile Properties

Tensile testing reveals the strength and ductility of a material under uniaxial tensile stress. The following tables summarize the tensile properties of Inconel 738 and 738LC at room and elevated temperatures.

Table 2: Typical Room Temperature Tensile Properties

| Property | Inconel 738 | Inconel 738LC |

| Ultimate Tensile Strength (MPa) | 1050 - 1300 | ~1084 |

| 0.2% Yield Strength (MPa) | ~1010 | ~880 |

| Elongation (%) | ≥ 16 | ~6.7 |

Note: Properties can vary based on heat treatment and casting parameters.

Table 3: Elevated Temperature Tensile Strength (Typical Values)

| Temperature (°C) | Inconel 738 (MPa) | Inconel 738LC (MPa) |

| 700 | ~950 | ~930 |

| 800 | ~800 | ~780 |

| 900 | ~550 | ~530 |

Source: Data extrapolated from various sources. Direct comparative data at identical conditions is limited.

Creep and Stress Rupture Strength

Creep is the tendency of a solid material to move slowly or deform permanently under the influence of persistent mechanical stresses. Stress rupture is the failure of a material due to creep. Both Inconel 738 and 738LC are designed for outstanding creep resistance. The Larson-Miller parameter (LMP) is often used to predict the lifetime of a material under different temperature and stress conditions.

Table 4: Stress to Cause Rupture in 1000 Hours

| Temperature (°C) | Inconel 738 (MPa) | Inconel 738LC (MPa) |

| 760 | ~480 | ~460 |

| 871 | ~240 | ~230 |

| 982 | ~115 | ~110 |

Source: Data compiled from various industry datasheets.

Creep & Stress Rupture Test Workflow

Fatigue Resistance

Fatigue is the weakening of a material caused by cyclic loading that results in progressive and localized structural damage. Both alloys exhibit excellent fatigue resistance, which is crucial for components like turbine blades that experience vibrational stresses.

-

High Cycle Fatigue (HCF): Data is often presented as S-N curves (Stress vs. Number of cycles to failure). At elevated temperatures, both alloys show a high endurance limit.

-

Low Cycle Fatigue (LCF): This is characterized by the Coffin-Manson relationship, which relates plastic strain range to fatigue life. Studies on Inconel 738LC have shown that fatigue life decreases with increasing temperature.[1]

Corrosion and Oxidation Resistance

The high chromium content in both Inconel 738 and 738LC provides excellent resistance to high-temperature oxidation and hot corrosion.

-

Oxidation Resistance: A protective, adherent oxide layer, primarily composed of chromium oxide (Cr₂O₃) and aluminum oxide (Al₂O₃), forms on the surface at elevated temperatures, preventing further degradation.[2] Studies on IN738LC show that the oxidation kinetics follow a parabolic law at temperatures up to 1000°C.

-

Hot Corrosion Resistance: These alloys are resistant to attack from sulfur compounds and salts (such as Na₂SO₄ and NaCl) at high temperatures. The protective oxide layer is key to this resistance. However, aggressive environments can lead to the breakdown of this layer and subsequent sulfidation.

Table 5: Qualitative Comparison of Corrosion and Oxidation Resistance

| Property | Inconel 738 | Inconel 738LC |

| Oxidation Resistance | Excellent | Excellent |

| Hot Corrosion Resistance | Excellent | Excellent |

Note: Performance can be influenced by the specific corrosive environment and temperature.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the characterization of Inconel 738 and 738LC, based on ASTM standards.

Tensile Testing (ASTM E8/E8M and E21)

Objective: To determine the tensile strength, yield strength, elongation, and reduction of area of the material.

Methodology:

-

Specimen Preparation: A standardized test specimen with a defined gauge length and cross-sectional area is machined from the alloy.

-

Test Setup: The specimen is securely held in the grips of a universal testing machine. For elevated temperature tests (ASTM E21), the specimen is enclosed in a furnace capable of maintaining a uniform and stable temperature. An extensometer is attached to the gauge section to measure elongation.

-

Procedure: A uniaxial tensile load is applied to the specimen at a controlled rate. The load and the corresponding elongation are continuously recorded.

-

Data Analysis: The recorded data is used to plot a stress-strain curve, from which the ultimate tensile strength, yield strength (typically at 0.2% offset), elongation, and reduction of area are determined.

Tensile Testing Workflow

Creep and Stress Rupture Testing (ASTM E139)

Objective: To determine the deformation over time (creep) and the time to fracture (rupture) under a constant load at a constant temperature.

Methodology:

-

Specimen Preparation: A standard creep test specimen is prepared.

-

Test Setup: The specimen is placed in a creep testing machine equipped with a furnace for high-temperature testing. The temperature is precisely controlled and monitored using thermocouples. A system for applying a constant tensile load is utilized. An extensometer is attached to measure creep strain.

-

Procedure: The specimen is heated to the desired temperature and allowed to stabilize. The constant tensile load is then applied. The elongation of the specimen is measured and recorded at regular intervals over a long period. The test continues until the specimen ruptures or a predetermined time has elapsed.

-

Data Analysis: A creep curve (strain vs. time) is plotted. The minimum creep rate (secondary creep) and the time to rupture are determined from this data.

Notched Stress Rupture Testing (ASTM E292)

Objective: To determine the time for rupture of a notched specimen under constant load and temperature, which provides an indication of the material's resistance to stress concentrations.

Methodology:

-

Specimen Preparation: A standard specimen with a precisely machined notch is prepared.

-

Test Setup: The setup is similar to the creep test, using a machine capable of applying a constant load at a controlled high temperature.

-

Procedure: The notched specimen is heated to the test temperature, and a constant load is applied. The time until the specimen fractures is recorded. No deformation measurements are typically made during this test.

-

Data Analysis: The primary result is the time to rupture at the given stress and temperature.

Strain-Controlled Fatigue Testing (ASTM E606)

Objective: To determine the fatigue life of a material under cyclic strain conditions.

Methodology:

-

Specimen Preparation: A smooth, polished specimen is prepared to avoid premature crack initiation from surface defects.

-

Test Setup: A servohydraulic testing machine capable of precise strain control is used. An extensometer is attached to the specimen's gauge length to measure and control the strain. For high-temperature testing, the specimen is enclosed in a furnace.

-

Procedure: The specimen is subjected to cyclic straining between predetermined maximum and minimum strain limits. The test is typically run at a constant frequency until the specimen fails or a significant crack develops, which is often defined by a drop in the measured load.

-

Data Analysis: The number of cycles to failure is recorded. The data is often used to generate a strain-life curve (e.g., using the Coffin-Manson relationship) which relates the plastic strain amplitude to the fatigue life.

Conclusion

Both Inconel 738 and Inconel 738LC are exceptional nickel-based superalloys with outstanding high-temperature mechanical properties and corrosion resistance. The primary difference is the lower carbon content in 738LC, which improves its weldability and castability, making it more suitable for large and complex components. For applications where these manufacturing advantages are critical, Inconel 738LC is the preferred choice. In terms of in-service performance under high-temperature, high-stress conditions, both alloys offer a very similar and high level of performance. The selection between the two will ultimately depend on the specific manufacturing requirements and the design of the component.

References

An In-depth Technical Guide to Precipitation Hardening in IN738

For Researchers and Scientists

This technical guide provides a comprehensive overview of the precipitation hardening process in IN738, a nickel-based superalloy renowned for its exceptional high-temperature strength and corrosion resistance.[1] The document details the underlying strengthening mechanisms, standard heat treatment protocols, resulting microstructural changes, and the enhancement of mechanical properties.

Introduction to IN738 Superalloy

Inconel 738 (IN738) is a precipitation-hardenable, nickel-based superalloy used extensively in high-temperature applications such as gas turbine blades and vanes.[1][2] Its superior mechanical properties at elevated temperatures are primarily attributed to the formation of a high volume fraction of coherent, finely dispersed gamma prime (γ') precipitates within the nickel-chromium matrix (γ).[3] The alloy's composition is meticulously designed to promote the formation of these strengthening phases while also providing excellent resistance to hot corrosion and oxidation.[4]

Chemical Composition

The nominal chemical composition of IN738 is presented in the table below. The key elements for precipitation hardening are Aluminum (Al) and Titanium (Ti), which are known as γ' formers. Other elements like Chromium (Cr), Cobalt (Co), Molybdenum (Mo), and Tungsten (W) contribute to solid solution strengthening and enhance corrosion resistance.

| Element | Content (wt.%) |

| Nickel (Ni) | Balance |

| Chromium (Cr) | 15.70 - 16.30 |

| Cobalt (Co) | 8.00 - 9.00 |

| Molybdenum (Mo) | 1.50 - 2.00 |

| Tungsten (W) | 2.40 - 2.80 |

| Aluminum (Al) | 3.20 - 3.70 |

| Titanium (Ti) | 3.20 - 3.70 |

| Tantalum (Ta) | 1.50 - 2.00 |

| Niobium (Nb) | 0.60 - 1.10 |

| Carbon (C) | 0.15 - 0.20 |

| Boron (B) | 0.005 - 0.015 |

| Zirconium (Zr) | 0.05 - 0.15 |

| A variant, IN738LC (Low Carbon), has a reduced carbon content. |

The Mechanism of Precipitation Hardening

Precipitation hardening, or age hardening, is a heat treatment process that increases the yield strength of malleable materials. In IN738, the process involves two main stages: solution treatment followed by aging treatment.

-

Solution Treatment : The alloy is heated to a high temperature to dissolve the alloying elements, particularly the γ' forming elements (Al and Ti), into a single-phase solid solution (γ matrix). This is followed by rapid cooling (quenching) to retain this supersaturated solid solution at room temperature.

-

Aging Treatment : The supersaturated solid solution is then heated to an intermediate temperature and held for an extended period. During this stage, the γ' phase, with a nominal composition of Ni3(Al,Ti), precipitates from the matrix. These fine, coherent precipitates impede the movement of dislocations, which is the primary mechanism for the significant increase in the alloy's strength and hardness.

The microstructure of IN738 after heat treatment typically shows a bimodal distribution of γ' precipitates: larger, cuboidal primary γ' particles and smaller, spherical secondary γ' particles. This bimodal distribution is crucial for achieving an optimal balance of tensile, creep, and fatigue properties at high temperatures.

Experimental Protocols

A widely accepted standard heat treatment for IN738 to achieve optimal precipitation hardening is a two-step process.

Protocol:

-

Solution Treatment:

-

Heat the IN738 alloy to 1120°C (2050°F).

-

Hold at this temperature for 2 hours to ensure complete dissolution of the γ' phase and other soluble phases.

-

Cool rapidly to room temperature, typically by air cooling.

-

-

Aging Treatment:

-

Reheat the solution-treated alloy to 845°C (1550°F).

-

Hold at this aging temperature for 24 hours to allow for the precipitation of the fine γ' phase.

-

Cool to room temperature, typically by air cooling.

-

Table of Standard Heat Treatment Parameters:

| Treatment Step | Temperature | Duration | Cooling Method |

| Solution | 1120°C (2050°F) | 2 hours | Air Cool |

| Aging | 845°C (1550°F) | 24 hours | Air Cool |

The evolution of the microstructure during precipitation hardening is typically examined using Scanning Electron Microscopy (SEM).

Protocol for SEM Analysis:

-

Sample Preparation:

-

Section the IN738 samples from the as-cast, solution-treated, and aged conditions.

-

Mount the sectioned samples in a conductive resin.

-

Grind the mounted samples using successively finer silicon carbide papers (e.g., 240, 400, 600, 800, 1200 grit).

-

Polish the ground samples using diamond suspensions of decreasing particle size (e.g., 6 µm, 3 µm, 1 µm) to achieve a mirror-like finish.

-

Perform a final polishing step using a colloidal silica suspension (e.g., 0.04 µm) to remove any remaining fine scratches.

-

-

Etching:

-

Etch the polished samples to reveal the microstructure. A common etchant for IN738 is Kalling's No. 2 reagent (5 g CuCl₂, 100 mL HCl, 100 mL ethanol).

-

Immerse the sample in the etchant for a few seconds to reveal the grain boundaries and the γ' precipitates.

-

-

SEM Imaging:

-

Coat the etched samples with a thin conductive layer (e.g., gold or carbon) if necessary.

-

Examine the microstructure using an SEM in secondary electron (SE) or backscattered electron (BSE) mode. BSE imaging is particularly useful for observing the compositional contrast between the γ' phase and the γ matrix.

-

Data Presentation: Mechanical Properties

The precipitation hardening heat treatment significantly enhances the mechanical properties of IN738. The following table summarizes typical room temperature mechanical properties of IN738 in the as-cast and heat-treated (solution treated and aged) conditions.

| Property | As-Cast | Heat-Treated (STA*) |

| Ultimate Tensile Strength (MPa) | ~1084 | ~1202 |

| Yield Strength (0.2% Offset) (MPa) | ~880 | ~869 |

| Elongation (%) | ~6.7 | ~18 |

| Hardness (HV) | Varies | ~390 |

| STA: Solution Treated and Aged |

Note: The values presented are indicative and can vary based on the specific casting process and precise heat treatment parameters.

Visualizations

The following diagrams illustrate the logical workflow of the precipitation hardening process and the resulting microstructural evolution.

Caption: Workflow of the precipitation hardening process in IN738.

Caption: Microstructural evolution of IN738 during precipitation hardening.

References

- 1. komunikacie.uniza.sk [komunikacie.uniza.sk]

- 2. Effect of Solution Heat Treatment Media on Microstructure and Hardness of Ni-Base Superalloy IN738LC [foundingjournal.ir]

- 3. thaiscience.info [thaiscience.info]

- 4. Effect of Double-Step Solution Treatment on Rejuvenation Heat Treated Microstructure of IN-738 Superalloy | Scientific.Net [scientific.net]

An In-depth Technical Guide to Gamma Prime (γ') Phase Strengthening in Inconel 738

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pivotal role of the gamma prime (γ') phase in the strengthening of Inconel 738, a nickel-based superalloy renowned for its exceptional high-temperature mechanical properties and corrosion resistance. This document delves into the core strengthening mechanisms, microstructural characteristics, and the experimental protocols utilized for its characterization, tailored for an audience with a strong scientific background.

The Essence of Gamma Prime (γ') Strengthening

The remarkable high-temperature strength and creep resistance of Inconel 738 are primarily attributed to the presence of a high volume fraction of the ordered L12 crystal structure γ' phase, which precipitates within the disordered face-centered cubic (FCC) γ matrix. The γ' phase in Inconel 738 is predominantly composed of Ni₃(Al, Ti).[1][2][3][4] This phase acts as a potent barrier to dislocation motion, which is the fundamental mechanism of plastic deformation in crystalline materials.

The strengthening efficacy of the γ' phase is intricately linked to its morphology, size, volume fraction, and its crystallographic relationship with the γ matrix. In Inconel 738, the γ' precipitates typically exhibit a bimodal distribution of cuboidal and spherical morphologies, which is achieved through carefully controlled heat treatments. This bimodal distribution, consisting of coarse primary and fine secondary γ' precipitates, is highly effective in impeding dislocation movement across a wide range of temperatures.

The interaction between dislocations and γ' precipitates is the cornerstone of the alloy's strength. Two primary mechanisms govern this interaction:

-

Particle Shearing: At lower temperatures and for smaller precipitates, dislocations can cut through the γ' particles. This process is energetically demanding as it creates an anti-phase boundary (APB) within the ordered γ' lattice, thus increasing the resistance to dislocation motion.

-

Orowan Looping: For larger precipitates and at higher temperatures, it becomes energetically more favorable for dislocations to bow around and bypass the γ' particles, leaving behind a dislocation loop. This process, known as Orowan looping, also significantly impedes dislocation glide.

The transition between these mechanisms is dependent on the size and spacing of the γ' precipitates. A fine and uniform dispersion of γ' precipitates generally promotes shearing, while coarser precipitates favor Orowan looping. The optimal microstructure for high-temperature strength often involves a combination of these mechanisms, which is achieved through the aforementioned bimodal γ' distribution.

Quantitative Data on Inconel 738 and its γ' Phase

The following tables summarize key quantitative data for Inconel 738, providing a comparative reference for researchers.

Table 1: Nominal Chemical Composition of Inconel 738

| Element | Weight Percentage (%) |

| Nickel (Ni) | Balance |

| Chromium (Cr) | 15.7 - 16.3 |

| Cobalt (Co) | 8.0 - 9.0 |

| Molybdenum (Mo) | 1.5 - 2.0 |

| Tungsten (W) | 2.4 - 2.8 |

| Tantalum (Ta) | 1.5 - 2.0 |

| Niobium (Nb) | 0.7 - 1.1 |

| Aluminum (Al) | 3.2 - 3.7 |

| Titanium (Ti) | 3.2 - 3.7 |

| Carbon (C) | 0.15 - 0.20 |

| Boron (B) | 0.007 - 0.012 |

| Zirconium (Zr) | 0.03 - 0.08 |

Source: Data compiled from multiple sources.

Table 2: Typical γ' Phase Characteristics and Mechanical Properties of Inconel 738

| Property | Typical Value/Range | Notes |

| γ' Volume Fraction | 40% - 60% | Highly dependent on heat treatment. Some sources report values up to 78.8% in over-aged conditions. |

| Primary γ' Size | 0.5 µm - 2.0 µm | Coarser precipitates formed during high-temperature aging. |

| Secondary γ' Size | 0.1 µm - 0.3 µm | Finer precipitates formed during lower-temperature aging. |

| γ' Morphology | Cuboidal, Spherical | Often a bimodal distribution. |

| Yield Strength (RT) | 800 - 1000 MPa | |

| Ultimate Tensile Strength (RT) | 950 - 1150 MPa | |

| Stress Rupture Life (871°C/248 MPa) | > 50 hours |

Note: Mechanical properties are highly dependent on the specific heat treatment, microstructure, and testing conditions.

Experimental Protocols for γ' Phase Characterization

Detailed and consistent experimental procedures are crucial for the accurate characterization of the γ' phase and its influence on the mechanical properties of Inconel 738.

Standard Heat Treatment Protocol

A typical two-step aging heat treatment is employed to develop the desired bimodal γ' precipitate structure.

-

Solution Treatment: Heat the Inconel 738 sample to a temperature of 1120°C - 1200°C and hold for 2-4 hours. This step dissolves the existing γ' phase and other phases into the γ matrix, creating a homogeneous solid solution. Subsequent rapid cooling (e.g., air cooling or faster) is crucial to prevent premature precipitation.

-

Primary (High-Temperature) Aging: Age the solution-treated sample at a temperature of approximately 1000°C - 1100°C for a duration of 4-24 hours. This step precipitates the coarse, primary γ' particles.

-

Secondary (Low-Temperature) Aging: Following the primary aging, a second aging step is performed at a lower temperature, typically in the range of 845°C - 900°C, for 16-24 hours. This promotes the precipitation of fine, secondary γ' particles within the γ matrix between the primary precipitates.

Microstructural Analysis: Sample Preparation and Imaging

Scanning Electron Microscopy (SEM)

-

Sample Preparation:

-

Mount the Inconel 738 sample in a conductive resin.

-